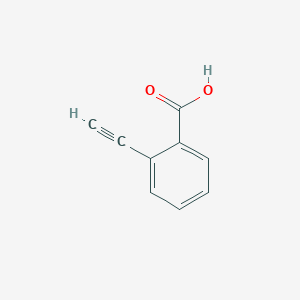

2-Ethynylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSGANIYBODQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506937 | |

| Record name | 2-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33578-00-6 | |

| Record name | 2-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethynylbenzoic Acid

Introduction: The Significance of 2-Ethynylbenzoic Acid in Modern Chemistry

This compound is a bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Its rigid structure, conferred by the ortho-disubstituted benzene ring, combined with the reactive handles of a carboxylic acid and a terminal alkyne, makes it a versatile building block in a multitude of chemical applications. The ethynyl group serves as a linchpin for carbon-carbon bond formation through reactions like the Sonogashira coupling, while the carboxylic acid moiety allows for amide bond formation, esterification, and other derivatizations.[1] This unique combination of functionalities has led to its use in the synthesis of complex organic molecules, including pharmaceuticals, functional materials, and molecular probes.[1][2][3][4] Understanding the nuances of its synthesis is therefore crucial for leveraging its full potential in research and development.

This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of specific reagents and conditions.

Primary Synthesis Pathway: The Sonogashira Coupling Approach

The most prevalent and reliable method for the synthesis of this compound involves a two-step sequence: the Sonogashira coupling of a 2-halobenzoic acid derivative with a protected alkyne, followed by a deprotection step.[5][6] This palladium- and copper-cocatalyzed cross-coupling reaction is renowned for its mild reaction conditions and broad functional group tolerance.[6][7]

Conceptual Workflow of the Sonogashira Pathway

Figure 1: General workflow for the synthesis of this compound via the Sonogashira coupling pathway.

Step 1: Preparation of the Key Precursor - 2-Iodobenzoic Acid

The Sonogashira coupling is most efficient with aryl iodides due to their higher reactivity compared to bromides or chlorides.[6] Therefore, the synthesis of this compound typically commences with the preparation of 2-iodobenzoic acid. The classical and most reliable method for this transformation is the Sandmeyer reaction, starting from the readily available and inexpensive anthranilic acid.[8][9][10]

Mechanism Insight: The Sandmeyer reaction proceeds via the diazotization of the primary amine of anthranilic acid with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with an iodide source, typically potassium iodide, which decomposes the diazonium salt, releasing nitrogen gas and forming the aryl iodide.

Detailed Experimental Protocol: Synthesis of 2-Iodobenzoic Acid

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve anthranilic acid (1.0 eq.) in a mixture of water and concentrated hydrochloric acid. While maintaining the temperature below 5 °C, slowly add a solution of sodium nitrite (1.05 eq.) in water dropwise. Stir the mixture for an additional 15-20 minutes at this temperature. The formation of the diazonium salt is indicated by a slight color change.

-

Iodination: In a separate beaker, dissolve potassium iodide (1.1 eq.) in a minimal amount of water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Work-up and Purification: Allow the reaction mixture to warm to room temperature and then heat it gently (e.g., in a 50-60 °C water bath) until the evolution of nitrogen ceases. Cool the mixture in an ice bath to precipitate the crude 2-iodobenzoic acid. Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from hot water or aqueous ethanol to obtain the purified product.[8]

Step 2: The Core Reaction - Sonogashira Coupling

With the 2-iodobenzoic acid in hand, the next crucial step is the Sonogashira coupling. To avoid side reactions with the acidic proton of the carboxylic acid, it is often advantageous to first protect it as an ester, for example, a methyl ester. This can be achieved through standard Fischer esterification using methanol and a catalytic amount of strong acid (e.g., sulfuric acid).

The subsequent Sonogashira coupling involves the reaction of the 2-iodobenzoate with a protected terminal alkyne, most commonly trimethylsilylacetylene (TMSA).[11] The TMS group serves to prevent the homocoupling of the alkyne (Glaser coupling) and is readily removed in the final step.[11]

Catalytic Cycle of the Sonogashira Reaction

The mechanism of the Sonogashira coupling is well-established and involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sources

- 1. 2-Ethynyl-Benzoic Acid [myskinrecipes.com]

- 2. preprints.org [preprints.org]

- 3. guidechem.com [guidechem.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 9. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texiumchem.com [texiumchem.com]

- 11. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

An In-depth Technical Guide to the Carboxylic Acid Reactivity of 2-Ethynylbenzoic Acid

Introduction

2-Ethynylbenzoic acid is a bifunctional molecule of significant interest in synthetic organic chemistry, materials science, and drug development. Its structure, featuring a carboxylic acid and a terminal alkyne ortho to each other on a benzene ring, presents a unique landscape of chemical reactivity. While the ethynyl group readily participates in reactions like Sonogashira couplings, click chemistry, and various cyclizations, the carboxylic acid moiety offers a complementary set of classical and unique transformations.[1] This guide focuses specifically on the reactivity of the carboxylic acid group, providing researchers and drug development professionals with a detailed understanding of its synthetic potential, including standard transformations and unique intramolecular reactions influenced by the neighboring alkyne.

I. Fundamental Reactivity of the Carboxylic Acid Group

The carboxylic acid group in this compound exhibits reactivity typical of aromatic carboxylic acids. Its chemistry is dominated by nucleophilic acyl substitution, reduction, and deprotonation. However, the choice of reagents and reaction conditions must be made with consideration for the potentially reactive ethynyl group.

// Main Node main [label="this compound\n(Carboxylic Acid Group)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Pathways ester [label="Esterification\n(e.g., Fischer)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; amide [label="Amide Formation\n(Coupling Reagents)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; reduction [label="Reduction to Alcohol\n(Strong Hydride Agents)", fillcolor="#FCE8E6", fontcolor="#C5221F"]; anhydride [label="Anhydride/Acyl Halide\nFormation", fillcolor="#FEF7E0", fontcolor="#AF6000"]; intramolecular [label="Intramolecular\nCyclization", fillcolor="#FDEDED", fontcolor="#A50E0E"];

// Products p_ester [label="Ester Derivative", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#1967D2"]; p_amide [label="Amide Derivative", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#1E8E3E"]; p_alcohol [label="Primary Alcohol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#C5221F"]; p_anhydride [label="Acyl Halide/\nAnhydride", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#AF6000"]; p_isocoumarin [label="Isocoumarin", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#A50E0E"];

// Connections main -> ester [label=" R'OH, H⁺"]; main -> amide [label=" R'NH₂, Coupling Agent"]; main -> reduction [label=" 1. LiAlH₄\n 2. H₃O⁺"]; main -> anhydride [label=" SOCl₂ or PCl₅"]; main -> intramolecular [label=" Metal Catalyst\n(e.g., Re, Cu)"];

ester -> p_ester; amide -> p_amide; reduction -> p_alcohol; anhydride -> p_anhydride; intramolecular -> p_isocoumarin;

// Styling edge [color="#5F6368"]; main [penwidth=1.5, color="#202124"]; } ends_dot

Caption: Overview of the primary reaction pathways for the carboxylic acid group of this compound.

A. Esterification

The conversion of the carboxylic acid to an ester is a common and vital transformation, often used for protection or to modify the molecule's physicochemical properties.

Mechanistic Insight (Fischer Esterification): The Fischer esterification is a classic acid-catalyzed equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, HCl).[2] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester.[2] To drive the equilibrium towards the product, either the alcohol is used in excess, or water is removed as it is formed.[2]

Caption: Simplified workflow of the acid-catalyzed Fischer esterification mechanism.

Experimental Protocol: Synthesis of Methyl 2-ethynylbenzoate

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of methanol (e.g., 20-50 eq), which serves as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically requires several hours to reach completion.

-

Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | H₂SO₄, p-TsOH, HCl | Strong Brønsted acids are required to sufficiently activate the carbonyl group.[2][3] |

| Solvent | Excess Alcohol | Serves as a reactant and drives the equilibrium towards the ester product (Le Châtelier's principle). |

| Temperature | Reflux | Increases reaction rate; equilibrium is typically reached faster at higher temperatures. |

| Work-up | NaHCO₃ wash | Neutralizes the strong acid catalyst to prevent product degradation or reversion during isolation. |

B. Amide Bond Formation

The synthesis of amides from this compound is crucial for creating peptidomimetics and other bioactive molecules. Direct condensation with amines is difficult due to the formation of an unreactive ammonium carboxylate salt.[4] Therefore, activating agents (coupling reagents) are employed.

Mechanistic Insight (Carbodiimide Coupling): Reagents like dicyclohexylcarbodiimide (DCC) or water-soluble analogues like EDC activate the carboxylic acid by converting the hydroxyl group into a better leaving group. The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. To increase efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt reacts with the O-acylisourea to form an activated ester, which is less prone to racemization and reacts cleanly with the amine to form the desired amide.

// Nodes acid [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; dcc [label="Coupling Reagent\n(e.g., DCC, EDC)", fillcolor="#FEF7E0", fontcolor="#AF6000"]; intermediate [label="O-Acylisourea\n(Active Intermediate)", fillcolor="#FCE8E6", fontcolor="#C5221F"]; amine [label="Amine (R-NH₂)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; product [label="Amide Product", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; byproduct [label="Urea Byproduct", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Connections acid -> intermediate [label="+", dir=none]; dcc -> intermediate; intermediate -> product [label="+"]; amine -> product [dir=none]; product -> byproduct [style=dashed, label="Formation of"];

// Invisible nodes for layout {rank=same; acid; dcc;} {rank=same; product; byproduct;} } ends_dot

Caption: Logical workflow for amide bond formation using a carbodiimide coupling agent.

Experimental Protocol: Synthesis of N-Benzyl-2-ethynylbenzamide

-

Reagent Setup: Dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and benzylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to minimize side reactions and potential racemization if chiral centers are present.

-

Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate. Dilute the filtrate with additional solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

| Reagent | Function | Rationale |

| DCC/EDC | Coupling Agent | Activates the carboxylic acid by forming an O-acylisourea intermediate. |

| HOBt | Additive | Suppresses side reactions and reduces epimerization by forming a more stable activated ester. |

| Solvent | Anhydrous DCM/DMF | Aprotic solvents are required as protic solvents would react with the coupling agent and intermediate. |

| Temperature | 0 °C to RT | Initial cooling minimizes side reactions; warming allows the reaction to proceed to completion. |

C. Reduction to Primary Alcohol

The carboxylic acid group can be reduced to a primary alcohol, (2-ethynylphenyl)methanol. This transformation requires a powerful reducing agent, as the carboxylate anion formed upon deprotonation is resistant to reduction.

Mechanistic Insight: Strong hydride reagents like lithium aluminum hydride (LiAlH₄ or LAH) are necessary for this reduction.[5][6] Sodium borohydride (NaBH₄) is not strong enough to reduce carboxylic acids. The reaction proceeds in several steps:

-

Deprotonation: LAH, being a strong base, first deprotonates the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.

-

Coordination & Reduction: The aluminum center of another LAH molecule coordinates to the carbonyl oxygen, increasing its electrophilicity. A hydride is then delivered to the carbonyl carbon.

-

Intermediate Formation: This process continues, ultimately leading to an aldehyde intermediate which is immediately reduced further to the primary alcohol.[6] It is not possible to stop the reaction at the aldehyde stage with LAH.[5] An acidic work-up is required to protonate the resulting alkoxide.

Experimental Protocol: Synthesis of (2-Ethynylphenyl)methanol

-

Reagent Setup: In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether).

-

Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LAH suspension at 0 °C. Vigorous hydrogen evolution will be observed.

-

Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Quenching (Fieser workup): Cool the reaction to 0 °C and quench very carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure generates a granular precipitate that is easy to filter.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with ether or ethyl acetate.

-

Purification: Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure. The product can be purified by chromatography if necessary.

II. Intramolecular Reactivity: The Synergy of Ortho-Substitution

The most fascinating aspect of this compound's reactivity stems from the ortho positioning of the carboxylic acid and ethynyl groups. This arrangement facilitates intramolecular cyclization reactions, providing elegant pathways to valuable heterocyclic scaffolds like isocoumarins.

Rhenium-Catalyzed 6-endo Cyclization to Isocoumarins

Isocoumarins (1H-isochromen-1-ones) are structural motifs found in numerous biologically active natural products.[7] A highly selective method for their synthesis involves the rhenium-catalyzed intramolecular cyclization of 2-ethynylbenzoic acids.

Mechanistic Insight: While the precise mechanism is subject to ongoing study, it is proposed that the rhenium complex, such as ReCl(CO)₅, acts as a Lewis acid to activate the alkyne. This activation facilitates the intramolecular nucleophilic attack by the carboxylic acid oxygen. The reaction proceeds via a 6-endo-dig cyclization pathway, which is generally favored under these conditions, leading selectively to the six-membered isocoumarin ring system over the alternative 5-exo-dig pathway that would yield a phthalide.[7]

Caption: Proposed pathway for the rhenium-catalyzed synthesis of isocoumarins.

Experimental Protocol: Rhenium-Catalyzed Synthesis of Isocoumarin [7]

-

Reagent Setup: To a solution of this compound (1.0 eq, e.g., 0.3 mmol) in hexane (2.0 mL) in a sealed tube, add ReCl(CO)₅ (5 mol%).

-

Reaction: Stir the mixture under a nitrogen atmosphere at 80 °C for 10 hours.

-

Work-up: After cooling, add water to the reaction mixture and extract with ethyl acetate.

-

Isolation: Dry the combined organic layers with MgSO₄, filter, and concentrate the filtrate.

-

Purification: Purify the residue by silica gel column chromatography to afford the desired isocoumarin product.

| Parameter | Value | Rationale |

| Catalyst | ReCl(CO)₅ | Efficiently catalyzes the 6-endo cyclization with high selectivity.[7] |

| Yield | Moderate to Good | The original report shows yields in the range of 60-85% for various substrates.[7] |

| Selectivity | High for 6-endo | The 5-exo cyclized product is typically formed in negligible amounts.[7] |

| Temperature | 80 °C | Provides the necessary thermal energy for the catalytic cycle to proceed efficiently.[7] |

III. Protecting Group Strategies

In multi-step syntheses, it is often necessary to selectively mask one functional group while reacting the other.

-

Protecting the Carboxylic Acid: To perform reactions at the alkyne (e.g., Sonogashira coupling), the acidic proton of the carboxyl group must be protected. Conversion to a methyl or ethyl ester is a common strategy.[8] These groups are stable to many coupling conditions and can be removed later by hydrolysis. For more sensitive substrates, a tert-butyl ester can be used, which is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid).[9]

-

Protecting the Alkyne: While less common, if reactions are desired exclusively at the carboxylic acid under conditions that might affect the alkyne, the alkyne can be protected. A common method is the reaction with a bulky silyl group, such as in triisopropylsilyl (TIPS) acetylene, which can be removed later with a fluoride source like TBAF.[10]

Conclusion

The carboxylic acid group of this compound is a versatile functional handle that provides access to a wide array of chemical structures. Beyond its classical transformations into esters, amides, and alcohols, its true synthetic power is revealed in intramolecular reactions governed by the proximate ethynyl group. The ability to selectively engage in metal-catalyzed cyclizations to form valuable heterocyclic systems like isocoumarins underscores its importance. A thorough understanding of these reaction pathways, coupled with strategic use of protecting groups, enables chemists to harness the full potential of this unique bifunctional building block in the design and synthesis of complex molecules for research, medicine, and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

YouTube. Esterification test of Benzoic acid. (2020-11-17). [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Zhao, J., et al. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules. (2010). [Link]

-

Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021-03-05). [Link]

-

Chemguide. reduction of carboxylic acids. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Chemical Communications (RSC Publishing). Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. [Link]

-

Umeda, R., et al. SYNTHESIS OF ISOCOUMARINS: RHENIUM COMPLEX-CATALYZED CYCLIZATION OF 2-ETHYNYLBENZOIC ACIDS. HETEROCYCLES. (2015-10-27). [Link]

-

Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. (2023-01-22). [Link]

-

University of Wisconsin-Madison. Protecting Groups. [Link]

-

Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. (2019-06-05). [Link]

-

Sciforum. Synthesis of 2,1-benzisoxazol-3(1H)-one by intramolecular photochemical cyclization of 2-azidobenzoic acid. [Link]

-

ResearchGate. How to produce amide from Benzoic acid and amine directly?. (2012-10-12). [Link]

-

ResearchGate. Copper-catalyzed oxidative decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids | Request PDF. [Link]

-

ResearchGate. Prop-2-ynyl as a Protective Group for Carboxylic Acids: A Mild Method for the Highly Selective Deprotection of Prop-2-ynyl Esters Using Tetrathiomolybdate. [Link]

- Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.

-

Master Organic Chemistry. Decarboxylation. (2022-05-20). [Link]

-

ResearchGate. Conditions optimization for the double Sonogashira coupling. [Link]

-

Chemistry Steps. Reduction of Carboxylic Acids. [Link]

-

ResearchGate. Esterification of Benzoic Acid with 2-Ethylhexanol in a Microwave Stirred-Tank Reactor | Request PDF. [Link]

-

SpringerOpen. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017-09-15). [Link]

-

Journal of Basic Sciences. innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. (2024-12-04). [Link]

-

Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. (2024-09-30). [Link]

-

UT Southwestern Medical Center. Protecting Groups in Organix Synthesis. [Link]

-

Beilstein Journal of Organic Chemistry. Pathway economy in cyclization of 1,n-enynes. [Link]

-

Organic Chemistry Portal. Decarboxylation. [Link]

-

University of Calcutta. Protecting groups in organic synthesis. [Link]

-

Save My Exams. Reactions of Carboxylic Acids (Cambridge (CIE) A Level Chemistry): Revision Note. (2024-12-23). [Link]

-

MDPI. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Isocoumarins: Rhenium Complex‐Catalyzed Cyclization of 2‐Ethynylbenzoic Acids. | Request PDF. [Link]

-

International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]

-

DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

-

Organic Chemistry Portal. Synthesis of Isocoumarins. [Link]

-

Michigan State University. Carboxylic Acid Reactivity. [Link]

-

YouTube. Chemistry Vignettes: Amide synthesis under acidic conditions. (2014-01-16). [Link]

-

YouTube. Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. (2025-02-22). [Link]

-

ChemRxiv. Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermediate. [Link]

-

Khan Academy. Decarboxylation. [Link]

-

Indian Academy of Sciences. Copper-catalyzed synthesis of 3-substituted isocoumarins from 2-halogenation benzoic acid and alkynes. [Link]

-

Jack Westin. Carboxylic Acids Important Reactions. [Link]

-

Save My Exams. Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. (2025-05-20). [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. [Link]

-

YouTube. Sonogashira cross-coupling reaction. (2020-02-13). [Link]

-

ACS Publications. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

Sources

- 1. This compound | C9H6O2 | CID 12688470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. jackwestin.com [jackwestin.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. mazams.weebly.com [mazams.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes & Protocols: A Guide to Sonogashira Coupling of 2-Ethynylbenzoic Acid

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira, this reaction is prized for its reliability, functional group tolerance, and typically mild reaction conditions.[1] It is catalyzed by a palladium complex, with a copper(I) salt acting as a crucial co-catalyst in the presence of an amine base.[3][4]

The utility of this reaction is particularly evident in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials.[1] When applied to 2-ethynylbenzoic acid, the Sonogashira coupling unlocks a direct pathway to a diverse array of substituted alkynyl benzoic acids. These products are not merely synthetic curiosities; they are high-value intermediates. Benzoic acid derivatives are foundational scaffolds in drug discovery, found in molecules ranging from anticancer agents to treatments for tuberculosis.[5][6][7][8] Furthermore, the products derived from this compound are immediate precursors to isocoumarins, a class of lactones prevalent in biologically active natural products.[9][10][11]

This document serves as a comprehensive guide, providing both the mechanistic underpinnings and a field-proven protocol for the successful execution of the Sonogashira coupling with this compound.

Reaction Mechanism: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira reaction hinges on the synergistic interplay between a palladium catalyst and a copper co-catalyst. The overall transformation is driven by two interconnected catalytic cycles.

-

The Palladium Cycle: This is the primary cross-coupling engine. It begins with a Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide species. This step is crucial as it activates the alkyne.

-

Transmetalation: The key step linking the two cycles is transmetalation, where the acetylide ligand is transferred from the copper to the palladium center, displacing the halide.

-

Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and acetylide groups, undergoes reductive elimination. This step forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The amine base plays a dual role: it facilitates the formation of the copper acetylide and neutralizes the hydrogen halide (H-X) byproduct generated during the reaction.[1]

A noteworthy variation is the copper-free Sonogashira coupling . While the use of copper is highly effective, it can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[4] Copper-free protocols have been developed to circumvent this issue, although they may require more active palladium catalysts or different reaction conditions.[1][12]

Detailed Experimental Protocol

This protocol details the coupling of this compound with 2-iodotoluene as a representative aryl halide.

Objective: To synthesize 2-((2-tolyl)ethynyl)benzoic acid.

Materials & Reagents:

-

This compound (98%+)

-

2-Iodotoluene (98%+)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous (≥99.5%)

-

Tetrahydrofuran (THF), anhydrous (≥99.9%, inhibitor-free)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Ethyl acetate (EtOAc), reagent grade

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram:

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 146.1 mg), bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol, 10.5 mg), and copper(I) iodide (0.02 mmol, 3.8 mg).

-

Causality: The reaction is sensitive to oxygen, which can deactivate the catalyst and lead to unwanted side reactions like Glaser coupling.[4] An inert atmosphere is critical for reproducibility and high yields.

-

-

Addition of Reagents and Solvents:

-

Add 2-iodotoluene (1.1 mmol, 239.8 mg, ~140 µL).

-

Via syringe, add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL). The mixture will likely be a yellow suspension.

-

Causality: THF is an excellent solvent for the reactants. Triethylamine acts as both a solvent and the necessary base to deprotonate the alkyne and neutralize the HI formed.[1]

-

-

Degassing:

-

Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

-

Causality: This is a rigorous method to create anaerobic conditions, which is more robust than simply purging with an inert gas, protecting the Pd(0) active species.

-

-

Reaction Execution:

-

After the final thaw, backfill the flask with argon or nitrogen.

-

Heat the reaction mixture to 60°C with vigorous stirring.

-

Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mixture + 1% acetic acid as eluent). The disappearance of the starting materials indicates reaction completion, typically within 6-12 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the catalyst residues. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Add 1M HCl until the aqueous layer is acidic (pH ~2).

-

Causality: Acidification protonates the carboxylate product and the excess triethylamine, making the desired product soluble in the organic layer and the amine salt soluble in the aqueous layer.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine all organic layers and wash with water (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2-((2-tolyl)ethynyl)benzoic acid.

-

Optimization and Parameter Control

The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters.

| Parameter | Common Choices | Rationale & Field Insights |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₂Cl₂ is often preferred as it is more stable to air and moisture than Pd(PPh₃)₄.[4] Catalyst loading is typically 0.5-5 mol%. |

| Copper(I) Co-catalyst | CuI | CuI is the most common and effective co-catalyst. Its loading should be kept low (1-5 mol%) to minimize Glaser homocoupling.[4] |

| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃) | The ligand is often part of the palladium precursor. For challenging or sterically hindered substrates, more electron-rich and bulky phosphine ligands can improve catalytic activity.[13] |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | Amine bases often double as the solvent.[1] Inorganic bases can be used in other solvent systems like DMF or acetonitrile, which can be advantageous for substrates sensitive to amines. |

| Solvent | TEA, THF, DMF, Acetonitrile | The choice depends on substrate solubility and reaction temperature. A co-solvent system like THF/TEA is very common, providing good solubility and the necessary base. |

| Temperature | Room Temperature to 80°C | Many Sonogashira couplings proceed efficiently at room temperature.[1] Mild heating can accelerate the reaction, especially for less reactive aryl bromides or chlorides. |

| Aryl Halide (Ar-X) | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | Reactivity follows the order I > Br > OTf >> Cl.[14] Aryl iodides are the most reactive and often allow for the mildest conditions. Coupling with aryl chlorides typically requires more active catalysts and higher temperatures. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently inert atmosphere (O₂ present).3. Poor quality or wet reagents/solvents. | 1. Use a fresh bottle of catalyst or a glovebox for handling.2. Ensure rigorous degassing (freeze-pump-thaw).3. Use anhydrous solvents and high-purity reagents. |

| Significant Homocoupling (Glaser Product) | 1. Oxygen contamination in the reaction.2. High concentration of copper(I) catalyst. | 1. Improve inert atmosphere technique.2. Reduce CuI loading to ~1 mol%.3. Consider a copper-free protocol if the problem persists.[4][12] |

| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Substrate is sensitive to the amine base. | 1. Run the reaction at a lower temperature for a longer time.2. Switch to a non-nucleophilic inorganic base like K₂CO₃ in a solvent like DMF. |

| Difficult Purification | 1. Formation of multiple side products.2. Product is insoluble or streaks on silica gel. | 1. Re-optimize reaction conditions for cleaner conversion.2. For carboxylic acids, adding 0.5-1% acetic acid to the chromatography eluent can improve peak shape and prevent streaking. |

References

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC - NIH. [Link]

-

Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]

-

Solution phase synthesis of a diverse isocoumarin library. PMC - NIH. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

-

Synthesis of Isocoumarins. Organic Chemistry Portal. [Link]

-

Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. Beilstein Journal of Organic Chemistry. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

-

Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. PMC - NIH. [Link]

-

(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

-

Solvent-free Sonogashira coupling reaction viahigh speed ball milling. RSC Publishing. [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solution phase synthesis of a diverse isocoumarin library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isocoumarin synthesis [organic-chemistry.org]

- 11. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Solvent-free Sonogashira coupling reaction viahigh speed ball milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Surface Functionalization with 2-Ethynylbenzoic Acid for Advanced Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the functionalization of surfaces using 2-ethynylbenzoic acid. This bifunctional molecule offers a robust platform for creating highly tailored surface chemistries, enabling advancements in biosensing, drug delivery, and materials science. The protocols herein detail the formation of self-assembled monolayers (SAMs) and subsequent bio-orthogonal "click" chemistry for the covalent immobilization of a wide range of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile surface modification strategy.

Introduction: The Power of Precise Surface Engineering

The ability to precisely control the chemical and physical properties of a material's surface is paramount in a multitude of scientific disciplines. Surface functionalization dictates how a material interacts with its environment, influencing everything from cellular adhesion and protein binding to electrical conductivity and corrosion resistance.[1] this compound is a uniquely versatile molecule for surface engineering due to its dual functionalities: a carboxylic acid group for robust anchoring to various oxide and metallic surfaces, and a terminal alkyne group that serves as a reactive handle for post-functionalization via "click" chemistry.[2]

The carboxylic acid moiety readily forms self-assembled monolayers (SAMs) on substrates such as titanium dioxide (TiO₂), indium tin oxide (ITO), and iron oxides.[3][4][5] This self-assembly process creates a densely packed, organized layer that presents the ethynyl groups outwards, transforming the substrate into a reactive platform.

The terminal alkyne is one half of the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[6] This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the covalent attachment of azide-modified molecules in a controlled manner.[7][8] This two-step approach provides a powerful and modular strategy for creating complex, functional surfaces.

Core Principles: A Two-Step Functionalization Strategy

The functionalization process using this compound can be conceptually broken down into two key stages, as illustrated in the workflow below.

Figure 1: A generalized workflow for surface functionalization using this compound, encompassing SAM formation and subsequent "click" chemistry.

Materials and Reagents

Reagents

| Reagent | Supplier | Purity | CAS Number |

| This compound | Sigma-Aldrich | ≥90% | 33578-00-6 |

| Anhydrous Ethanol | Merck | ≥99.5% | 64-17-5 |

| Deionized Water | Millipore | 18.2 MΩ·cm | - |

| (3-Azidopropyl)triethoxysilane | Gelest | >95% | 99789-30-5 |

| Copper(II) Sulfate Pentahydrate | Sigma-Aldrich | ≥98% | 7758-99-8 |

| Sodium Ascorbate | Sigma-Aldrich | ≥98% | 134-03-2 |

| Azide-modified biomolecule | User-defined | - | - |

Substrates

-

Titanium dioxide (TiO₂) coated glass slides

-

Indium tin oxide (ITO) coated glass slides

-

Silicon wafers with a native oxide layer

Detailed Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM)

This protocol details the formation of a stable, alkyne-terminated SAM on a hydroxylated surface.

4.1.1. Substrate Preparation (Hydroxylation)

-

Clean the substrates by sonication in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates under a stream of nitrogen gas.

-

Treat the substrates with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate a high density of hydroxyl groups. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

-

Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.

4.1.2. SAM Formation

-

Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

Immerse the freshly hydroxylated substrates in the this compound solution.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

-

Remove the substrates from the solution and rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.

-

Dry the substrates under a stream of nitrogen.

4.1.3. Characterization of the Alkyne-Terminated Surface

-

Contact Angle Goniometry: A successful SAM formation will result in a significant change in the water contact angle compared to the bare hydroxylated surface, indicating a change in surface energy.

-

X-ray Photoelectron Spectroscopy (XPS): The high-resolution C 1s spectrum should show a characteristic peak for the alkyne carbon atoms (C≡C) at approximately 284.8 eV and the carboxylate carbon (O-C=O) at around 288.5 eV.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): The appearance of a peak around 2100 cm⁻¹ corresponding to the C≡C stretching vibration confirms the presence of the alkyne group on the surface.

Protocol 2: Surface Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified molecule onto the alkyne-terminated surface.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. jmnc.samipubco.com [jmnc.samipubco.com]

- 4. Interfacial engineering by using self-assembled monolayer in mesoporous perovskite solar cell - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. nobelprize.org [nobelprize.org]

- 7. Click Chemistry Surfaces: PolyAn [poly-an.de]

- 8. Click Chemistry [organic-chemistry.org]

Application Notes & Protocols: 2-Ethynylbenzoic Acid as a Versatile Linker Precursor for PROTAC Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a "warhead" that binds a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4][5] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][6][7][8]

While the warhead and anchor determine the "what" and "how" of degradation, the linker is arguably the most critical and nuanced component, dictating the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[3][9] The linker's length, composition, and attachment points are crucial for enabling the formation of a stable and productive ternary complex.[5][10] Historically, synthetically tractable linkers like polyethylene glycol (PEG) and simple alkyl chains have been predominant.[3][5] However, the field is rapidly evolving towards more sophisticated linkers that offer greater control over the final molecule's geometry and properties.

This guide focuses on the strategic application of 2-ethynylbenzoic acid , a powerful and versatile building block for the modular synthesis of PROTACs. Its unique bifunctional nature—possessing both a carboxylic acid and a terminal alkyne—enables a highly efficient, convergent synthetic strategy that combines robust, traditional amide chemistry with the precision of modern "click chemistry."

The Strategic Advantage of this compound

The structure of this compound provides two orthogonal chemical handles for PROTAC assembly:

-

Carboxylic Acid: This group serves as a classic attachment point for coupling with an amine-functionalized binding moiety (either the warhead or the E3 ligase ligand) through standard, high-yielding amide bond formation.

-

Terminal Alkyne: This functional group is primed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[11][12] This reaction allows for the highly specific and efficient covalent linkage to an azide-modified partner molecule, forming a stable triazole ring.[1][10][13]

This dual reactivity is the foundation of a convergent synthetic workflow, which offers significant advantages over linear synthesis. Researchers can prepare two complex fragments—for instance, an E3 ligase ligand appended with the this compound linker and a warhead modified with an azide—and then join them in a final, high-fidelity step. This modular approach is ideal for rapidly generating libraries of PROTACs to explore the structure-activity relationship (SAR) of the linker.[3][10]

Caption: The PROTAC mechanism of action.

Experimental Protocols and Methodologies

The following protocols provide a detailed, step-by-step guide for synthesizing a PROTAC using this compound as the core linker component. This workflow demonstrates the amide coupling of the linker to an E3 ligase ligand, followed by a CuAAC "click" reaction with an azide-modified warhead.

Workflow Overview: A Convergent Synthesis Strategy

The power of the this compound approach lies in its modularity. The two primary arms of the PROTAC are functionalized separately before the final conjugation.

Sources

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 13. explorationpub.com [explorationpub.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Ethynylbenzoic Acid Coupling Reactions

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of 2-ethynylbenzoic acid in cross-coupling reactions. Instead of a generic protocol, we will explore the underlying chemical principles causing low yields and provide a structured, in-depth approach to troubleshooting. Our goal is to empower you to not only solve the immediate problem but also to develop a robust methodology for this and other challenging substrates.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses the fundamental reasons behind the low reactivity of this compound. Understanding why a reaction is failing is the first step toward a successful resolution.

Q1: Why is my Sonogashira or Suzuki coupling with this compound resulting in low to no yield?

The low reactivity of this compound is not due to a single factor, but rather a combination of three primary challenges inherent to its structure:

-

Steric Hindrance: The carboxylic acid group is positioned directly adjacent (ortho) to the reactive ethynyl group. This creates significant steric bulk around the reaction center, which can impede the approach of the bulky palladium catalyst and the coupling partner to the alkyne.[1][2][3]

-

Catalyst Inhibition by the Carboxylate Group: The carboxylic acid moiety is the most significant contributor to low reactivity. In the presence of a base, it is deprotonated to a carboxylate anion. This carboxylate can act as a ligand, coordinating to the palladium center. This coordination can form stable, less reactive, or even inactive palladacycle complexes, effectively removing the catalyst from the productive catalytic cycle.[4][5]

-

Potential for Side Reactions: Under thermal stress, aromatic carboxylic acids can undergo decarboxylation (loss of CO₂).[6][7][8][9] Additionally, the terminal alkyne is susceptible to Glaser-type homocoupling, an oxidative dimerization that forms a diyne byproduct, especially in copper-catalyzed Sonogashira reactions.[10]

Q2: Can the acidic proton of the carboxylic acid be a problem?

Yes, indirectly. While the acidic proton itself doesn't poison the catalyst, it will react with the base required for the coupling reaction (e.g., an amine in Sonogashira). This means you must use at least one extra equivalent of base to deprotonate the carboxylic acid in addition to the amount required for the catalytic cycle (e.g., deprotonating the terminal alkyne). More critically, the resulting carboxylate anion is the primary culprit for catalyst inhibition, as discussed above.[4]

Q3: Is decarboxylation a significant risk at typical coupling temperatures?

It can be. While decarboxylation of simple benzoic acids often requires high temperatures (>150-200 °C), the presence of transition metal catalysts and various reagents can lower this activation barrier.[6] If your reaction requires heating above 80-100 °C for extended periods, decarboxylation should be considered a potential side reaction, leading to the formation of phenylacetylene and subsequent undesired products.

Section 2: Troubleshooting Guide - Strategies for Success

This section provides actionable solutions to overcome the challenges identified above. We will proceed in a logical order, from simple modifications to more involved strategies.

Q4: My reaction isn't working. What is the first thing I should check?

Before altering the core components, verify the fundamentals of palladium cross-coupling chemistry.

-

Reagent Quality: Ensure starting materials are pure and dry.[10] Copper(I) salts, in particular, can degrade upon exposure to air and moisture.[10] Amine bases should be distilled if they are old, as oxidation can generate impurities that inhibit catalysis.[11]

-

Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote alkyne homocoupling.[10] Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed (e.g., via freeze-pump-thaw cycles or sparging with inert gas).

Q5: How can I overcome the steric hindrance and catalyst inhibition?

This is the central challenge. The most effective strategies involve modifying the catalyst system or temporarily modifying the substrate itself.

Strategy 1: Catalyst and Ligand Optimization (Working with the free acid)

The choice of ligand is critical. For sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need ligands that are both bulky and electron-rich.[10][12]

-

Bulky, Electron-Rich Phosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or bulky biarylphosphines (e.g., XPhos, SPhos) are highly effective. Their size promotes the formation of a highly reactive, monoligated L-Pd(0) intermediate, which is less sterically hindered. Their strong electron-donating ability accelerates the oxidative addition step, which is often rate-limiting.[10]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) are strong sigma-donors that form very stable and highly active palladium complexes capable of facilitating difficult couplings.[13]

| Ligand Type | Example(s) | Key Advantage for this Substrate | Typical Loading (mol%) |

| Trialkylphosphines | P(t-Bu)₃ | Highly electron-rich and bulky; promotes fast oxidative addition. | 2-10 |

| Biarylphosphines | XPhos, SPhos | Excellent for sterically hindered substrates; high thermal stability. | 1-5 |

| N-Heterocyclic Carbenes | IPr, IMes | Forms highly active and stable catalysts; overcomes steric bulk. | 1-5 |

Strategy 2: Protecting the Carboxylic Acid

This is often the most robust and reliable solution. By converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), you eliminate both the problematic acidic proton and the catalyst-inhibiting carboxylate group. The reaction is then performed with a less challenging substrate. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step if required.

Q6: What are the best base and solvent choices?

-

Base: For Sonogashira couplings, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.[10] However, for this substrate, a stronger, non-coordinating inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ might be preferable. These can be effective while minimizing interactions with the catalyst. Remember to use at least 2-3 equivalents.

-

Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are often effective as they can help solubilize all components. However, be aware that some anecdotal evidence suggests THF may promote the formation of palladium black.[11] Toluene or 1,4-dioxane are also common choices. Always use anhydrous, degassed solvent.

Q7: How can I minimize the Glaser homocoupling side product?

The formation of a diyne byproduct from the oxidative coupling of this compound is a common problem in traditional Sonogashira reactions.

-

Use Copper-Free Conditions: This is the most direct way to prevent Glaser coupling.[10][14] Copper-free Sonogashira reactions often require a slightly higher catalyst loading or a more potent ligand/base system but are highly effective.

-

Control the Atmosphere: Rigorously exclude oxygen from the reaction.

-

Additives: In some cases, additives like silver salts can suppress homocoupling, but this adds complexity. Sticking to a well-established copper-free protocol is often simpler.

Section 3: Experimental Protocols

These protocols provide starting points for optimization. Always perform reactions on a small scale first to establish the best conditions.

Protocol 1: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand

This protocol is designed to address both steric hindrance and the potential for homocoupling.

-

Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent and Base: Add degassed 1,4-dioxane (to make a ~0.1 M solution) and K₃PO₄ (3.0 eq).

-

Reaction: Stir the mixture at 80-100 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours.[10]

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 2: Two-Step Strategy via Methyl Ester Protection

This is the recommended approach for achieving the highest and most consistent yields.

Step A: Fischer Esterification

-

Setup: In a round-bottom flask, dissolve this compound in methanol (excess, ~10-20 eq).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction, neutralize carefully with a saturated NaHCO₃ solution, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield methyl 2-ethynylbenzoate, which is often pure enough for the next step.

Step B: Standard Sonogashira Coupling of the Ester

-

Setup: To a Schlenk flask, add methyl 2-ethynylbenzoate (1.0 eq), the aryl halide (1.1 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent and Base: Add degassed THF and triethylamine (3.0 eq).

-

Reaction: Stir the mixture at room temperature or heat gently to 50 °C if necessary.

-

Monitoring & Workup: Follow the monitoring and workup steps from Protocol 1. The resulting product will be the methyl ester of your desired coupled product, which can be hydrolyzed if needed.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. [Link]

-

Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]

-

Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

-

ACS Publications. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. [Link]

-

ACS Publications. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

RSC Publishing. (2022, January 10). Pd-catalysed C–H functionalisation of free carboxylic acids. [Link]

-

NIH National Library of Medicine. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. [Link]

-

Plentio, M. et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

-

Digital Commons @ Otterbein. (2018, March 11). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. [Link]

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

-

ResearchGate. (n.d.). C–H Functionalizations by Palladium Carboxylates: The Acid Effect. [Link]

-

CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. ojs.chimia.ch [ojs.chimia.ch]

- 3. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]

- 4. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decarboxylation [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

Preventing homocoupling of 2-Ethynylbenzoic acid in Sonogashira reactions

Introduction: Navigating the Challenges of 2-Ethynylbenzoic Acid Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its efficiency in forming C(sp²)-C(sp) bonds.[1][2] However, researchers working with electron-deficient or sterically demanding substrates like this compound often face a significant and frustrating side reaction: the oxidative homocoupling of the terminal alkyne. This process, also known as Glaser-Hay coupling, leads to the formation of 1,4-bis(2-carboxyphenyl)buta-1,3-diyne, a symmetrical dimer that consumes valuable starting material and complicates purification.

This guide provides a comprehensive troubleshooting framework designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying mechanistic principles, empowering you to make informed decisions to suppress this unwanted side reaction and maximize the yield of your desired cross-coupled product.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm observing a significant amount of a symmetrical diyne byproduct. What is happening in my reaction?

Answer: You are observing the results of a competing reaction pathway known as oxidative homocoupling (or Glaser coupling).[1] While your desired Sonogashira reaction proceeds through a palladium-catalyzed cycle, the homocoupling is primarily driven by the copper(I) co-catalyst, especially in the presence of an oxidant, most commonly atmospheric oxygen.[1][3]

Here’s the mechanistic divergence:

-

Desired Sonogashira Pathway: The palladium catalyst coordinates with your aryl halide, and the copper(I) catalyst activates the this compound to form a copper acetylide. A crucial transmetalation step transfers the acetylide from copper to palladium, which then reductively eliminates to yield your target molecule.[3][4]

-

Undesired Homocoupling Pathway: Two molecules of the copper acetylide intermediate, formed from this compound, are oxidized (typically by O₂). This oxidation leads to their dimerization, forming the symmetrical 1,4-diyne byproduct and regenerating the copper catalyst.[1][3]

The diagram below illustrates these competing catalytic cycles. The key to success is to accelerate the Sonogashira cycle (specifically, the transmetalation step) to outpace the rate of the oxidative homocoupling cycle.

Caption: Competing Sonogashira and Homocoupling pathways.

Q2: My main problem is homocoupling. Which single factor is most likely the culprit?

Answer: The presence of oxygen in conjunction with the copper(I) co-catalyst . The oxidative dimerization of the copper acetylide is the primary mechanism for homocoupling.[1][3] While the copper co-catalyst is intended to accelerate the Sonogashira reaction, it is also highly efficient at catalyzing this unwanted side reaction if oxygen is available.

Therefore, the most critical preventative measure is to ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. This involves:

-

Thorough Degassing: Using techniques like freeze-pump-thaw cycles (for stable solvents) or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

-

Inert Atmosphere: Maintaining a positive pressure of an inert gas throughout the entire experiment, from reagent addition to the final quench.

Q3: I've improved my degassing technique, but still see homocoupling. What other parameters can I adjust?

Answer: If rigorous exclusion of oxygen is insufficient, you must further optimize the reaction conditions to favor the Sonogashira pathway kinetically. Here is a breakdown of key parameters to investigate, from most to least impactful for this specific issue.

| Parameter | Recommended Action & Rationale |

| Copper Catalyst | 1. Reduce Loading: Lower the CuI loading to 0.5–1 mol%. This reduces the concentration of the key intermediate for homocoupling. 2. Eliminate Copper: Switch to a "copper-free" protocol. This is the most definitive way to prevent Glaser coupling.[1][2][4] |

| Base Selection | Rationale: The base deprotonates the alkyne and neutralizes the HX byproduct.[1] Its structure and basicity can influence reaction rates. Action: Switch from bulky tertiary amines (like triethylamine) to less sterically hindered secondary amines (like diisopropylamine or piperidine), which can sometimes accelerate the desired coupling.[1] Alternatively, for some copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ are highly effective.[5] |

| Ligand Choice | Rationale: The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky ligands can accelerate the rate-limiting steps of the Sonogashira cycle.[3] Action: Replace standard PPh₃ with more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[1][3] These can promote faster oxidative addition and reductive elimination, helping the desired reaction outcompete homocoupling. |

| Solvent | Rationale: The solvent affects the solubility of reagents and intermediates. Action: While THF and DMF are common, consider a less polar solvent like toluene if solubility permits. For some systems, amine bases can be used as the solvent, but ensure they are rigorously dried and degassed.[1] |

| Temperature | Rationale: Higher temperatures can sometimes increase the rate of homocoupling relative to the desired reaction. Action: Run the reaction at room temperature or even slightly below (0-25 °C). The Sonogashira coupling is often efficient even at mild temperatures.[1] |

| Reagent Addition | Rationale: Adding the alkyne slowly can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction. Action: Prepare a solution of this compound and add it slowly via syringe pump over several hours to the reaction mixture containing the aryl halide and catalysts. |

The following workflow can guide your troubleshooting process:

Caption: Troubleshooting workflow for homocoupling.

Optimized Experimental Protocols

Adherence to a validated protocol is critical. Below are two starting points: a copper-catalyzed method optimized for suppression of homocoupling, and a robust copper-free alternative.

Protocol 1: Optimized Copper-Catalyzed Sonogashira

This protocol uses a minimal amount of copper and a highly active palladium/ligand system to favor the cross-coupling pathway.

Materials:

-

Aryl Halide (e.g., 2-iodotoluene) (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

-

Copper(I) Iodide (CuI) (0.005 mmol, 0.5 mol%)

-

Diisopropylamine (DIPEA) (3.0 mmol, 3.0 equiv)

-

Anhydrous, degassed THF (5 mL)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, PPh₃, and CuI.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.

-

Reagent Addition: Under a positive flow of argon, add the aryl halide, this compound, and anhydrous, degassed THF.

-

Degassing: Sparge the resulting solution with a gentle stream of argon for 15 minutes.

-

Initiation: Add the degassed DIPEA via syringe.

-

Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS every hour.

-

Work-up: Once the starting material is consumed (typically 2-6 hours), quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 2: Robust Copper-Free Sonogashira

This is the recommended method for substrates prone to homocoupling, as it eliminates the root cause of the side reaction.[6]

Materials:

-

Aryl Halide (e.g., 2-iodotoluene) (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed DMF (5 mL)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and finely ground K₂CO₃.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.

-

Reagent Addition: Under a positive flow of argon, add the aryl halide, this compound, and anhydrous, degassed DMF.

-

Reaction: Stir the mixture at a slightly elevated temperature (e.g., 60-80 °C). The higher temperature is often required to compensate for the absence of the copper co-catalyst. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

References

-

Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: Sonogashira coupling Source: Wikipedia URL: [Link]

-

Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL: [Link]

-

Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts Source: ACS Sustainable Chemistry & Engineering URL: [Link]

-

Title: Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arodes.hes-so.ch [arodes.hes-so.ch]

- 6. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Storage and handling to prevent degradation of 2-Ethynylbenzoic acid

A Comprehensive Guide to Storage, Handling, and Degradation Prevention for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)